molecular formula C20H28N2O3Si B13874656 Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate

Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate

Cat. No.: B13874656
M. Wt: 372.5 g/mol
InChI Key: HRFDWYULMFYTFD-UHFFFAOYSA-N
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Description

Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate typically involves multiple steps. One common method includes the protection of the hydroxyl group with a tert-butyl(dimethyl)silyl group, followed by the formation of the carbamate linkage. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine to facilitate the protection step . The carbamate formation can be achieved using phenyl chloroformate and an appropriate amine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. The carbamate linkage can be cleaved under specific conditions, releasing the free amine for further reactions . This mechanism is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate is unique due to its combination of a silyl protecting group and a carbamate linkage. This dual functionality provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C20H28N2O3Si

Molecular Weight

372.5 g/mol

IUPAC Name

phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate

InChI

InChI=1S/C20H28N2O3Si/c1-20(2,3)26(4,5)24-14-13-16-11-12-17(15-21-16)22-19(23)25-18-9-7-6-8-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,23)

InChI Key

HRFDWYULMFYTFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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